molecular formula C16H23ClN2O2 B1447721 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride CAS No. 928034-35-9

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Cat. No.: B1447721
CAS No.: 928034-35-9
M. Wt: 310.82 g/mol
InChI Key: MXEVIUDORUFDMA-UHFFFAOYSA-N
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Description

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spirocyclic structure. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its unique structural features, which make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride typically involves the reaction of a diazaspirodecane core with a carbobenzoxy (Cbz) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The pathways involved in its mechanism of action are often related to its structural features, which allow it to bind to specific sites on enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Uniqueness

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is unique due to its spirocyclic structure and the presence of the Cbz protecting group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVIUDORUFDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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